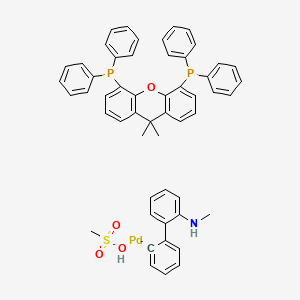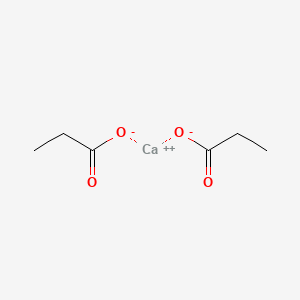
2-Nitro-5-(prop-2-yn-1-yloxy)benzyl 4-cyano-4-((phenylcarbonothioyl)thio)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-5-(prop-2-yn-1-yloxy)benzyl 4-cyano-4-((phenylcarbonothioyl)thio)pentanoate is a complex organic compound with the molecular formula C23H20N2O5S2 and a molecular weight of 468.55 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-(prop-2-yn-1-yloxy)benzyl 4-cyano-4-((phenylcarbonothioyl)thio)pentanoate involves multiple steps. One common method includes the reaction of 2-nitro-5-(prop-2-yn-1-yloxy)benzyl alcohol with 4-cyano-4-((phenylcarbonothioyl)thio)pentanoic acid under specific conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions. This ensures high purity and consistency, which is crucial for its applications in research and industry .
Analyse Des Réactions Chimiques
Types of Reactions
2-Nitro-5-(prop-2-yn-1-yloxy)benzyl 4-cyano-4-((phenylcarbonothioyl)thio)pentanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The alkyne group can participate in click chemistry reactions, forming triazoles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction reactions, and azides for click chemistry reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while click chemistry reactions yield triazole derivatives .
Applications De Recherche Scientifique
2-Nitro-5-(prop-2-yn-1-yloxy)benzyl 4-cyano-4-((phenylcarbonothioyl)thio)pentanoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Mécanisme D'action
The mechanism of action of 2-Nitro-5-(prop-2-yn-1-yloxy)benzyl 4-cyano-4-((phenylcarbonothioyl)thio)pentanoate involves its ability to participate in radical polymerization and click chemistry reactions. The nitro group can be reduced to an amine, which can then interact with various molecular targets. The alkyne group allows for the formation of stable triazole linkages through click chemistry, facilitating the conjugation of the compound with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-Nitro-5-(prop-2-yn-1-yloxy)benzyl 4-cyano-4-((phenylcarbonothioyl)thio)pentanoate include:
- 2-Nitro-5-(2-propynyloxy)benzyl 4-cyano-4-(phenylcarbonothioylthio)pentanoate
- (Prop-2-yn-1-yloxy)methylbenzene
Uniqueness
What sets this compound apart is its combination of a nitro group, an alkyne group, and a cyano group, which provides a unique set of chemical properties. This makes it particularly useful in controlled radical polymerization and bioconjugation applications .
Propriétés
Numéro CAS |
1318075-32-9 |
|---|---|
Formule moléculaire |
C23H20N2O5S2 |
Poids moléculaire |
468.5 g/mol |
Nom IUPAC |
(2-nitro-5-prop-2-ynoxyphenyl)methyl 4-(benzenecarbonothioylsulfanyl)-4-cyanopentanoate |
InChI |
InChI=1S/C23H20N2O5S2/c1-3-13-29-19-9-10-20(25(27)28)18(14-19)15-30-21(26)11-12-23(2,16-24)32-22(31)17-7-5-4-6-8-17/h1,4-10,14H,11-13,15H2,2H3 |
Clé InChI |
IOYDTDXAMFFKOA-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(=O)OCC1=C(C=CC(=C1)OCC#C)[N+](=O)[O-])(C#N)SC(=S)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


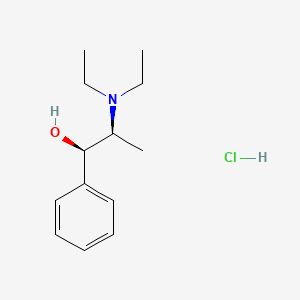
![4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B12058382.png)
![sodium;[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-6-hydroxy-2-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate](/img/structure/B12058395.png)


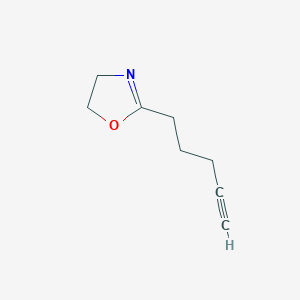
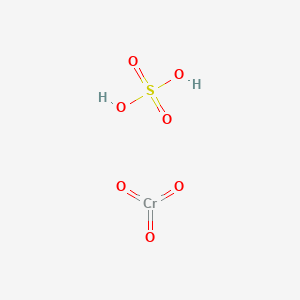
![2,10-Dihydroxy-dibenzo[a,j]perylene-8,16-dione](/img/structure/B12058437.png)

![N-(2-bromophenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12058462.png)
